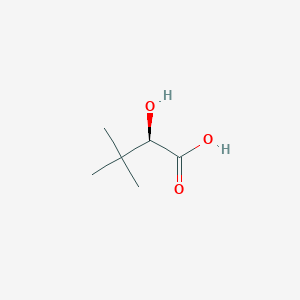

(R)-2-hydroxy-3,3-dimethylbutanoic acid

描述

Structure

3D Structure

属性

CAS 编号 |

22146-57-2 |

|---|---|

分子式 |

C6H12O3 |

分子量 |

132.16 g/mol |

IUPAC 名称 |

(2R)-2-methoxy-2-methylbutanoic acid |

InChI |

InChI=1S/C6H12O3/c1-4-6(2,9-3)5(7)8/h4H2,1-3H3,(H,7,8)/t6-/m1/s1 |

InChI 键 |

ILPPBAVVZSUKHB-ZCFIWIBFSA-N |

SMILES |

CC(C)(C)C(C(=O)O)O |

手性 SMILES |

CC[C@](C)(C(=O)O)OC |

规范 SMILES |

CCC(C)(C(=O)O)OC |

产品来源 |

United States |

Stereoselective Synthetic Methodologies for R 2 Hydroxy 3,3 Dimethylbutanoic Acid

Chemical Synthesis Approaches

Chemical methods provide robust and scalable routes to enantiomerically enriched (R)-2-hydroxy-3,3-dimethylbutanoic acid. These strategies rely on either creating the chiral center from a prochiral precursor using a chiral catalyst or separating the desired enantiomer from a racemic mixture.

Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. This approach avoids the 50% theoretical yield limit of classical resolution.

Transition metal complexes, featuring chiral ligands, are highly effective catalysts for a variety of enantioselective transformations. One of the most prominent methods for synthesizing chiral α-hydroxy acids and their derivatives is the asymmetric hydrogenation of α-keto esters.

Ruthenium complexes containing the chiral bisphosphine ligand BINAP are particularly effective for this transformation. For instance, the hydrogenation of α-keto esters using a Ru(II)-BINAP catalyst can produce the corresponding α-hydroxy esters with high enantiomeric excess (ee). orgsyn.org While a direct example for the precursor of (R)-2-hydroxy-3,3-dimethylbutanoic acid is specific, the general reaction for a similar substrate, methyl 3-oxobutanoate, proceeds with high efficiency and enantioselectivity (>99% ee) when catalyzed by an (R)-BINAP-Ru(II) complex. orgsyn.org The precursor, 3,3-dimethyl-2-oxobutanoic acid or its ester, could be hydrogenated using a similar (R)-configured catalyst to yield the desired (R)-hydroxy acid derivative.

Palladium catalysts have also been noted for their role in enhancing the optical purity of (R)-2-hydroxy-3,3-dimethylbutanoic acid. biosynth.com Additionally, manganese-based catalysts have been explored for the regio- and stereoselective C(sp³)–H lactonization of carboxylic acids, a transformation that can generate chiral centers. acs.org These methods highlight the versatility of transition metals in creating stereodefined structures.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl 3-oxobutanoate | (R)-BINAP-Ru(II) | (R)-Methyl 3-hydroxybutanoate | >99% | orgsyn.org |

| Generic α-Keto Ester | Chiral Ru(II) Complex | Chiral α-Hydroxy Ester | High | princeton.edu |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. The asymmetric aldol (B89426) reaction is a cornerstone of organocatalysis and can be adapted for the synthesis of chiral α-hydroxy acids.

For example, proline and its derivatives are effective catalysts for the direct asymmetric aldol reaction between ketones and α-keto acids. nih.gov A catalyst derived from proline and 6-methyl-2-aminopyridine has been shown to afford aldol products with excellent enantioselectivities (up to 98% ee). nih.gov By selecting the appropriate ketone and an α-keto acid like glyoxylic acid, this methodology can be used to construct chiral α-hydroxy-γ-keto acids. rsc.org The synthesis of (R)-2-hydroxy-3,3-dimethylbutanoic acid could be envisioned through an organocatalytic aldol reaction between pivaldehyde and a suitable glyoxylate (B1226380) equivalent, followed by further chemical transformations. The catalyst's stereochemistry would direct the formation of the desired (R)-enantiomer.

Table 2: Organocatalyzed Asymmetric Aldol Reactions for Hydroxy Acid Synthesis

| Reactants | Organocatalyst | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ketones + α-Keto Acids | Proline-aminopyridine derivative | Chiral α-Hydroxy-γ-keto acid | Up to 98% | nih.gov |

| Glycine Aldehyde + Aldehydes | L-Proline | anti-β-Hydroxy-α-amino aldehyde | Up to >99.5% | nih.gov |

Chiral resolution is a classical and widely used method for obtaining pure enantiomers from a racemic mixture. This approach does not create new chiral centers but separates pre-existing ones.

This method is one of the most common industrial practices for resolving racemic acids and bases. wikipedia.orgnii.ac.jp The process involves reacting the racemic 2-hydroxy-3,3-dimethylbutanoic acid with a single enantiomer of a chiral base. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Diastereomers have different physical properties, most notably different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains dissolved. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids or synthetic amines like (R)-1-phenylethylamine. libretexts.org Once the diastereomeric salt (e.g., [(R)-acid·(R)-base]) is isolated in pure form, treatment with a strong acid regenerates the enantiomerically pure (R)-2-hydroxy-3,3-dimethylbutanoic acid and the chiral auxiliary, which can often be recovered and reused. libretexts.org The success of this technique depends heavily on finding a suitable chiral base and solvent system that provides a significant solubility difference between the two diastereomeric salts. unchainedlabs.com

Dynamic kinetic resolution (DKR) is a highly efficient method that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product, overcoming the 50% yield limitation of traditional kinetic resolution. acs.org

A well-established DKR process for α-hydroxy esters involves a chemoenzymatic approach. nih.govresearchgate.net In this strategy, a lipase (B570770), such as Pseudomonas cepacia lipase (PCL), selectively catalyzes the acylation of one enantiomer of the racemic α-hydroxy ester (e.g., the R-enantiomer). Simultaneously, a transition metal catalyst, typically a ruthenium complex, racemizes the remaining, unreactive S-enantiomer back into the racemic mixture. nih.govnih.gov This continuous racemization ensures that the substrate for the enzyme is constantly replenished, allowing the reaction to proceed until all the starting material is converted into the single (R)-acylated product. Subsequent hydrolysis of the ester yields the desired (R)-2-hydroxy-3,3-dimethylbutanoic acid. Studies have shown this combination of enzymatic resolution with ruthenium-catalyzed racemization gives products in good yields and with excellent enantiomeric excess. nih.govresearchgate.net

Table 3: Key Components in Dynamic Kinetic Resolution of α-Hydroxy Esters

| Component | Function | Example | Reference |

|---|---|---|---|

| Enzyme | Enantioselective Acylation | Pseudomonas cepacia lipase (PCL) | nih.govresearchgate.net |

| Metal Catalyst | In-situ Racemization of Substrate | Ruthenium Complex | nih.gov |

| Acyl Donor | Provides Acyl Group for Esterification | 4-Chlorophenyl acetate (B1210297) | acs.orgnih.gov |

| Solvent | Reaction Medium | Cyclohexane, Toluene | acs.orgnih.gov |

Stereospecific Transformations from Pre-existing Chiral Pool Substrates

The synthesis of enantiomerically pure compounds can be efficiently achieved by starting with readily available, inexpensive, and naturally occurring chiral molecules, a strategy known as "chiral pool" synthesis. ethz.ch This approach leverages the inherent stereochemistry of natural products like amino acids, sugars, or terpenes to build new, complex chiral molecules. ethz.chresearchgate.netnih.gov At least one of the stereocenters in the final product is derived directly from the enantioenriched starting material. ethz.ch

Common chiral pool starting materials include terpenes such as camphor (B46023) and pulegone. nih.govorgsyn.org For instance, D,L-10-camphorsulfonic acid can be prepared from camphor, showcasing the transformation of a natural terpene into a useful chiral reagent. orgsyn.org While direct synthesis of (R)-2-hydroxy-3,3-dimethylbutanoic acid from such precursors is a theoretically viable strategy, the more prevalent and industrially scalable methods often involve biocatalytic approaches due to their high selectivity and milder reaction conditions.

Biocatalytic and Biotechnological Production Strategies

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and operating under environmentally benign conditions. nih.gov For the production of (R)-2-hydroxy-3,3-dimethylbutanoic acid, enzyme-mediated processes are particularly effective.

Enzyme-Mediated Asymmetric Reductions

The most direct biocatalytic route to (R)-2-hydroxy-3,3-dimethylbutanoic acid involves the asymmetric reduction of the prochiral precursor, 3,3-dimethyl-2-oxobutanoic acid (also known as trimethylpyruvic acid). mdpi.comgoogle.com This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs), which are highly valued in industrial pharmaceutical synthesis for their ability to produce chiral alcohols with high stereoselectivity. nih.gov

Ketoreductases (KREDs), which belong to the broader class of dehydrogenases, facilitate the transfer of a hydride from a cofactor to a ketone, creating a stereogenic center with high enantiomeric purity. nih.govrsc.org The enzymatic synthesis of (R)-2-hydroxy-3,3-dimethylbutanoic acid has been successfully demonstrated, yielding the product in high enantiomeric excess (>99.5% e.e.). mdpi.com The reaction involves the reduction of the corresponding keto acid precursor, an ester of 3,3-dimethyl-2-oxobutanoic acid. mdpi.com

While a wide variety of KREDs exist, specific enzymes are selected or engineered for optimal performance with particular substrates. The substrate for this synthesis, 3,3-dimethyl-2-oxobutanoic acid, possesses a sterically demanding tert-butyl group adjacent to the carbonyl center. This bulkiness can present a challenge for many standard enzymes. Therefore, KREDs used for this transformation must have an active site capable of accommodating such bulky substrates. acs.orgnih.gov Commercially available KREDs, often sold under specific product codes like the KRED1001 mentioned in the outline, are frequently screened and employed in industrial processes for their proven activity and selectivity.

The catalytic activity of KREDs is dependent on a nicotinamide (B372718) cofactor, typically NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.gov This cofactor is expensive, making its use in stoichiometric amounts economically unfeasible for large-scale industrial synthesis. rsc.org To overcome this limitation, an efficient cofactor regeneration system is coupled with the primary reaction. rsc.orgnih.gov

A widely used and highly effective method is the enzyme-coupled system involving glucose and glucose dehydrogenase (GDH). mdpi.comnih.govrsc.org In this system, GDH oxidizes glucose to glucono-1,5-lactone, a reaction that simultaneously reduces the oxidized cofactor (NADP+) back to its active NADPH form. nih.gov This regenerated NADPH can then be used by the KRED for another reduction cycle. This catalytic cycle allows a small, catalytic amount of the expensive cofactor to be used to produce a large quantity of the desired chiral product. mdpi.com This approach was utilized in the synthesis of (R)-2-hydroxy-3,3-dimethylbutanoic acid, where the NADPH required by the primary reductase enzyme was regenerated using GDH. mdpi.com

Table 1: Components of a Typical KRED-GDH Coupled Biocatalytic System

| Component | Function | Example | Reference |

|---|---|---|---|

| Substrate | The starting material to be transformed. | 3,3-dimethyl-2-oxobutanoic acid ester | mdpi.com |

| Primary Enzyme | Catalyzes the main asymmetric reduction reaction. | Ketoreductase (KRED) | nih.gov |

| Product | The desired chiral molecule. | (R)-2-hydroxy-3,3-dimethylbutanoic acid ester | mdpi.com |

| Cofactor | Provides the reducing equivalent (hydride) for the reaction. | NADPH | nih.gov |

| Regeneration Enzyme | Catalyzes the regeneration of the active cofactor. | Glucose Dehydrogenase (GDH) | rsc.org |

| Co-substrate | Consumed by the regeneration enzyme to recycle the cofactor. | Glucose | nih.gov |

Whole-Cell Biotransformations for Enantioselective Synthesis (e.g., Pichia delftensis and Rhodococcus strains for related compounds)

Instead of using isolated enzymes, it is often advantageous to use whole microbial cells as biocatalysts. nih.govresearchgate.net This approach avoids the costly and time-consuming processes of enzyme purification and provides the enzymes with their native cellular environment, which can enhance stability. nih.gov Crucially, the cell's own metabolic machinery can naturally regenerate the required cofactors, eliminating the need to add an external regeneration system like purified GDH. nih.govresearchgate.net

Various microorganisms, including yeast and bacteria, are employed for whole-cell biotransformations. For instance, yeast species such as Pichia glucozyma have been used in the asymmetric reduction of aromatic β-ketonitriles. tudelft.nl Strains of Rhodococcus are also known for their diverse catabolic enzymes and potential in biotransformations, such as the hydration of unsaturated fatty acids. rsc.org While the specific use of Pichia delftensis or Rhodococcus for producing (R)-2-hydroxy-3,3-dimethylbutanoic acid is not prominently documented, the principle of using such whole-cell systems is a cornerstone of industrial biotechnology for producing related chiral hydroxy acids. researchgate.netscilit.com Engineered E. coli cells co-expressing both the ketoreductase and glucose dehydrogenase are a common and effective whole-cell strategy to achieve high product yields. tudelft.nlrsc.org

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance

Wild-type enzymes are often not perfectly suited for industrial applications, as they may lack the required activity, selectivity, or stability under process conditions. researchgate.net This is particularly true for sterically hindered substrates like 3,3-dimethyl-2-oxobutanoic acid. acs.orgnih.gov To overcome these limitations, modern protein engineering techniques, especially directed evolution, are employed to tailor enzymes for specific industrial needs. nih.govnih.gov

Directed evolution mimics the process of natural selection in a laboratory setting. nih.govnih.gov It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.govnih.gov These beneficial mutations can then be combined to create a highly optimized biocatalyst. nih.gov This approach has been used to create KRED variants with significantly enhanced thermostability and activity. nih.gov For substrates with bulky substituents, engineering efforts focus on modifying the enzyme's active site to better accommodate the substrate, thereby increasing catalytic efficiency and stereoselectivity. rsc.orgacs.orgnih.gov Structure-guided rational design, which uses the 3D structure of the enzyme to inform which amino acids to mutate, is a powerful complementary strategy to accelerate enzyme optimization campaigns. nih.govresearchgate.net

Table 2: Strategies in Enzyme Engineering for Improved KRED Performance

| Engineering Strategy | Description | Goal | Reference |

|---|---|---|---|

| Random Mutagenesis (e.g., error-prone PCR) | Introduces random mutations across the entire gene of the enzyme. | Creates a diverse library of enzyme variants to screen for improved traits without prior knowledge of the structure. | nih.gov |

| Structure-Guided Rational Design | Uses the 3D crystal structure of the enzyme to identify key residues in the active site or substrate tunnel for targeted mutation. | Precisely modifies the enzyme to improve substrate binding, activity, and/or stereoselectivity. | nih.govresearchgate.net |

| Directed Evolution | An iterative process of generating mutant libraries and screening for desired functions to mimic natural evolution. | To develop highly efficient and robust enzymes tailored for specific industrial processes. | nih.gov |

| Mutational Scanning | Systematically mutates specific amino acid positions to all other possible amino acids to map out functional hotspots. | Identifies beneficial mutations that enhance properties like catalytic activity or stability. | nih.gov |

Bioprocess Optimization and Scalability Considerations for (R)-2-hydroxy-3,3-dimethylbutanoic acid Production

The industrial-scale synthesis of (R)-2-hydroxy-3,3-dimethylbutanoic acid via biocatalysis necessitates rigorous optimization of the bioprocess and careful consideration of scalability factors. The primary objective is to develop a robust, economically viable, and high-yield manufacturing process. This involves a multi-faceted approach, encompassing the selection and engineering of the microbial catalyst, optimization of fermentation conditions, and efficient downstream processing. While specific data for (R)-2-hydroxy-3,3-dimethylbutanoic acid is limited, principles derived from the production of structurally similar chiral hydroxy acids, such as (R)-3-hydroxybutyric acid and (R)-2-hydroxy-4-(methylthio)butanoic acid (HMTBA), provide a clear framework for optimization and scale-up.

Bioprocess Optimization

The efficiency of microbial production is governed by a complex interplay of genetic and environmental factors. Key areas for optimization include the host microorganism, fermentation strategy, and cofactor management.

Host Strain Engineering: The selection of a suitable microbial host is foundational. Organisms like Escherichia coli and Corynebacterium glutamicum are often chosen due to their well-understood genetics, rapid growth, and established use in industrial fermentation. mdpi.comgoogle.comnih.gov Genetic engineering is employed to introduce and enhance the necessary biosynthetic pathways. This can involve overexpressing genes for key enzymes, such as specific reductases, to drive the conversion of a keto-acid precursor to the desired (R)-hydroxy acid. Metabolic engineering strategies are also applied to optimize the flux of carbon towards the target molecule, thereby increasing potential yield and productivity. mdpi.com

Fermentation Strategy: The mode of fermentation is critical for achieving high product titers. While batch processes are simpler, fed-batch strategies are generally superior for industrial production. Fed-batch fermentation allows for controlled feeding of substrates, which helps to overcome issues like substrate toxicity and catabolite repression, enabling the cultivation of high cell densities. For example, in the production of HMTBA, a fed-batch strategy in a 5-L bioreactor was instrumental in achieving high product concentrations. researchgate.net Similarly, a nitrogen-limited fed-batch process for producing (R)-3-hydroxybutyrate in recombinant E. coli resulted in a final concentration of 12.7 g/L. nih.gov

Optimization of Fermentation Parameters: Physical and chemical parameters must be precisely controlled to maximize enzyme activity and cell viability.

Temperature and pH: Each microorganism has an optimal temperature and pH range for growth and production. For instance, fermentations using Corynebacterium glutamicum are often controlled between 30-32°C, with a potential increase to 34-37°C in the later stages to enhance synthesis and secretion of the product. google.com Maintaining the pH is also critical; in one study, the pH was controlled at 7.0 throughout the fermentation. researchgate.net

Aeration and Agitation: Adequate oxygen supply is crucial for aerobic microorganisms and for regenerating cofactors in certain enzymatic systems. Aeration rates, often measured in vessel volumes per minute (vvm), and agitation speed are optimized to ensure sufficient dissolved oxygen without causing excessive shear stress on the cells. Rates of 1.0 to 2.0 vvm have been used effectively in bioreactor-scale productions. researchgate.net

Cofactor Regeneration: Many reductase enzymes responsible for synthesizing chiral hydroxy acids depend on cofactors like NADPH or NADH. The availability of these cofactors can be a significant bottleneck. In the production of (R)-3-hydroxybutyrate, the acetoacetyl-CoA reductase was found to have a much higher activity with NADPH than with NADH. nih.gov It was hypothesized that NADPH availability was limiting production. To address this, strategies were employed to increase the intracellular supply of NADPH, such as overexpressing the gene for glucose-6-phosphate dehydrogenase (zwf), which enhances the pentose (B10789219) phosphate (B84403) pathway, a major source of NADPH. nih.gov This approach successfully increased the product yield. nih.gov

Scalability Considerations

Translating a laboratory-scale process to an industrial scale introduces significant challenges that must be addressed to maintain efficiency and economic feasibility.

High-Density Fermentation: Achieving high cell densities is key to maximizing volumetric productivity. However, scaling up from bench-top fermenters (e.g., 1-5 L) to industrial bioreactors ( >10,000 L) presents challenges in maintaining homogeneity. Ensuring adequate mass transfer (especially oxygen) and efficient heat removal becomes progressively more difficult in larger vessels.

Cell Separation: Removing the microbial biomass, usually via centrifugation or microfiltration.

Broth Clarification: Filtering the supernatant to remove any remaining cells and particulate matter.

Product Purification: Isolating the target acid from the clarified broth, which contains residual media components, salts, and other metabolic byproducts. Techniques like liquid-liquid extraction, precipitation, or chromatography are commonly employed. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to monitor purity throughout the process. researchgate.net

Productivity and Yield: The ultimate measure of a successful bioprocess is its productivity (grams of product per liter per hour) and yield (grams of product per gram of substrate). For a process to be commercially viable, these metrics must be maximized. As illustrated by related processes, significant titers and yields can be achieved through careful optimization. For example, an engineered E. coli strain produced 97.6 g/L of (R)-HMTBA with a yield of 96.9% at the 1-L scale, demonstrating the high potential of optimized biocatalytic systems. researchgate.net

The table below summarizes key performance indicators from optimized bioprocesses for structurally related hydroxy acids, providing benchmarks for the development of (R)-2-hydroxy-3,3-dimethylbutanoic acid production.

Table 1: Key Parameters in Optimized Bioprocesses for Structurally Related Hydroxy Acids

| Target Compound | Host Strain | Fermentation Mode | Key Optimization Strategy | Product Titer (g/L) | Yield | Reference |

|---|---|---|---|---|---|---|

| (R)-2-hydroxy-4-(methylthio)butanoic acid (HMTBA) | Escherichia coli | Fed-Batch (1 L scale) | Two-stage, one-pot biocatalytic cascade | 97.6 | 96.9% | researchgate.net |

| (R)-3-hydroxybutyric acid | Escherichia coli | Fed-Batch | Increased NADPH supply via zwf overexpression and nitrogen limitation | 12.7 | 0.53 g/g CDW | nih.gov |

| (R)-3-hydroxybutyric acid | Corynebacterium glutamicum | Fermentation | Genetically engineered strain for direct conversion | Data not specified | Data not specified | google.com |

Table 2: Comparison of Fermentation Performance Metrics

| Target Compound | Host Strain | Productivity (g/L/h) | Final Concentration (g/L) | Reference |

|---|---|---|---|---|

| (R)-3-hydroxybutyric acid | Escherichia coli | 0.42 | 12.7 | nih.gov |

| (R)-2-hydroxy-4-(methylthio)butanoic acid (HMTBA) | Escherichia coli | Not specified, but high titer achieved | 97.6 | researchgate.net |

Advanced Characterization and Stereochemical Purity Assessment of R 2 Hydroxy 3,3 Dimethylbutanoic Acid

Spectroscopic Methodologies for Enantiomeric and Diastereomeric Excess Determination

Spectroscopic techniques are powerful tools for chiral analysis, offering rapid and accurate measurements of enantiomeric purity. These methods typically involve interaction with a chiral auxiliary or polarized radiation to induce distinguishable signals for each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the enantiomeric composition of chiral molecules. researchgate.net Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. To achieve differentiation, the enantiomers are converted into diastereomers by using a chiral auxiliary. researchgate.net This can be accomplished through two main approaches:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture of the analyte, such as 2-hydroxy-3,3-dimethylbutanoic acid, is covalently reacted with an optically pure CDA. This reaction forms diastereomeric products that exhibit distinct chemical shifts in their NMR spectra. The relative integration of these non-equivalent signals allows for the precise calculation of the enantiomeric excess (ee). researchgate.net A variety of CDAs are available for the analysis of chiral α-hydroxy acids.

Chiral Solvating Agents (CSAs): This method involves the formation of transient, non-covalent diastereomeric complexes between the analyte and a chiral solvating agent in solution. researchgate.netarkat-usa.org These complexes are in fast exchange on the NMR timescale, leading to observable differences in the chemical shifts of the enantiomers. nih.gov Cyclodextrins and their derivatives are commonly used CSAs due to their ability to form inclusion complexes. researchgate.net The choice of solvent and stoichiometry is crucial for maximizing the chemical shift non-equivalence. arkat-usa.org

The accuracy of the ee measurement by NMR is determined by the ratiometric analysis of the integral areas of the discriminated peaks. researchgate.net For many hydroxy acids, it is possible to experimentally measure ee values up to 98-99%. researchgate.netnih.gov

Table 1: Common Chiral Auxiliaries for NMR Analysis of Hydroxy Acids

| Type of Auxiliary | Example | Mechanism | Application |

| Chiral Derivatizing Agent (CDA) | (S)-(+)-O-Acetylmandelic acid | Covalent bond formation to create diastereomeric esters. | Provides stable diastereomers with clear signal separation. |

| Chiral Solvating Agent (CSA) | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin | Forms transient diastereomeric inclusion complexes. nih.gov | Non-destructive method, simpler sample preparation. nih.gov |

| Chiral Derivatizing Agent (CDA) | (1R,2R)-diamino-1,2-diphenylethane monoamide (DATAN) | Reacts with hydroxy acids to form diastereomers resolvable by NMR without chromatography. nih.gov | High recovery (>90%) and sensitive quantification (limit of ~1 nmol for 2-hydroxyglutarate). nih.gov |

Circular Dichroism (CD) Spectroscopy for Optical Purity Assessment

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorbance of left and right circularly polarized light by a chiral molecule. trinity.edu This differential absorption, known as molar circular dichroism (Δε), is a unique property of each enantiomer and is wavelength-dependent. trinity.edufrontiersin.org Enantiomers produce mirror-image CD spectra, meaning one will have a positive signal where the other has a negative signal of equal magnitude. researchgate.net

CD spectroscopy serves as a powerful tool for:

Confirming Absolute Configuration: The CD spectrum acts as a "fingerprint" for a specific chiral structure, and by comparing the spectrum of a sample to that of a known standard, its absolute configuration can be confirmed. trinity.edu

Determining Optical Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. For a mixture of enantiomers, the observed CD signal will be a weighted average of the signals of the pure enantiomers. A racemic mixture, having no net chirality, will be CD-silent. The reliability of CD data is often confirmed by observing the mirror symmetry of the spectra for the respective enantiomers. researchgate.net

While highly sensitive, CD signals are intrinsically weak, which historically limited its application to higher concentration samples. nih.gov However, modern instrumentation has improved sensitivity, and coupling CD detectors with techniques like High-Performance Liquid Chromatography (HPLC) allows for the determination of optical purity even for compounds with weak CD signals. nih.gov

Mass Spectrometry (MS) Based Approaches for Enantiomeric Ratio Quantification

Mass spectrometry, being an achiral technique, cannot directly differentiate between enantiomers as they possess identical mass-to-charge ratios (m/z). acs.org However, by coupling MS with a chiral element, it becomes a highly sensitive and rapid method for quantifying enantiomeric ratios, requiring only small amounts of sample. acs.orgrsc.org

Electrospray ionization is a soft ionization technique well-suited for the analysis of polar molecules like hydroxy acids. Chiral analysis by ESI-MS is typically achieved by forming diastereomeric complexes that can be distinguished in the mass spectrometer. acs.orgrsc.org A common strategy involves the formation of transition metal-coordinated cluster ions. rsc.org

The general procedure involves:

Mixing the analyte (e.g., a mixture of (R)- and (S)-2-hydroxy-3,3-dimethylbutanoic acid) with an enantiomerically pure chiral reference compound (e.g., an amino acid) and a transition metal ion (e.g., Co(II) or Cu(II)). acs.orgrsc.org

Introducing the mixture into the mass spectrometer via ESI, which generates abundant singly-charged cluster ions, for example, [Metal(II)(chiral reference)₂(analyte) - H]⁺. rsc.org

Mass-selecting these diastereomeric cluster ions and subjecting them to tandem mass spectrometry (MS/MS).

The dissociation (fragmentation) of the diastereomeric complexes proceeds at different rates, leading to different ratios of product ion abundances. rsc.org

A calibration curve plotting the logarithm of the fragment ion abundance ratio against the known enantiomeric excess (ee) allows for the quantitative determination of the ee in an unknown sample. rsc.org

This kinetic method is sensitive to even small energy differences between the diastereomers, allowing for accurate quantification. rsc.org Derivatization with a chiral reagent, such as (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA), can also be used to form diastereomers that are then analyzed by LC-MS, with their absolute configurations determined by their elution times. nih.gov

Isotopic labeling is a technique used to track atoms through a reaction or to quantify substances by mass spectrometry. wikipedia.orgwikipedia.org In chiral analysis, isotopic labeling can be employed to create mass-differentiated tags for each enantiomer, allowing for their simultaneous quantification.

One approach involves using a set of isotopically coded labeling reagents. For instance, a racemic analyte can be split into two portions. One portion is derivatized with a "light" version of a chiral reagent, and the other is derivatized with a "heavy" (e.g., deuterium-labeled) version of the same chiral reagent. After derivatization, the two portions are combined and analyzed by MS. The ratio of the intensities of the mass signals corresponding to the light and heavy diastereomers provides a measure of the enantiomeric ratio.

Alternatively, stable isotope labeling can be used in methods like Isotope-Coded Affinity Tags (ICAT) for proteomics, which can be adapted for smaller molecules. nih.govnih.gov The principle involves using reagents that are chemically identical but differ in mass due to isotopic substitution (e.g., ¹²C vs. ¹³C, or ¹H vs. ²H). wikipedia.org By reacting a sample with a known amount of an isotopically labeled internal standard (one of the enantiomers), the enantiomeric ratio can be determined through isotope dilution analysis. wikipedia.org

Chromatographic Techniques for Chiral Separation and Quantification

Chromatographic methods are the most widely used techniques for the separation and quantification of enantiomers. These methods provide high-resolution separation and can be coupled with various detectors for sensitive quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral analysis. sielc.comsigmaaldrich.com Separation can be achieved through two primary strategies:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). CSPs are packed into HPLC columns and create a chiral environment where enantiomers interact differently, leading to different retention times. sigmaaldrich.commdpi.com For α-hydroxy acids, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide antibiotic-based (e.g., vancomycin (B549263) or teicoplanin) CSPs are particularly effective. nih.gov The basis for many of these separations is inclusion complexing, where the analyte fits into a chiral cavity in the stationary phase. sigmaaldrich.com

Indirect Separation: In this approach, the enantiomeric mixture is first derivatized with a Chiral Derivatizing Reagent (CDR) to form diastereomers. mdpi.comnih.gov These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., C18 reversed-phase). mdpi.comresearchgate.net

Gas Chromatography (GC) is another powerful technique for chiral separations, especially for volatile compounds. gcms.cz Similar to HPLC, both direct and indirect methods are used:

Direct Separation: This employs a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czresearchgate.net

Indirect Separation: The analyte is derivatized to form volatile diastereomers, which are then separated on a conventional achiral GC column. mdpi.comnih.gov For example, 2-hydroxy acids can be converted into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which are well-separated on standard columns like DB-5. nih.gov

Table 2: Comparison of Chromatographic Methods for Chiral Analysis of Hydroxy Acids

| Technique | Method | Principle | Advantages | Disadvantages |

| HPLC | Direct (Chiral Stationary Phase) | Differential interaction of enantiomers with the CSP. sigmaaldrich.com | Broad applicability, no need for derivatization. | CSPs can be expensive and have limited mobile phase compatibility. |

| HPLC | Indirect (Chiral Derivatizing Reagent) | Formation of diastereomers separable on achiral columns. mdpi.com | Uses standard, robust columns; can enhance detectability. researchgate.net | Derivatization step required; reagent must be enantiomerically pure. |

| GC | Direct (Chiral Stationary Phase) | Differential partitioning of volatile enantiomers on a cyclodextrin-based CSP. gcms.cz | High resolution and speed for volatile compounds. | Analyte must be volatile or made volatile through derivatization. |

| GC | Indirect (Chiral Derivatizing Reagent) | Formation of volatile diastereomers separable on achiral columns. nih.gov | High efficiency of GC separation; uses standard columns. | Requires derivatization; potential for racemization during derivatization. |

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantiomeric purity assessment of non-volatile chiral compounds like (R)-2-hydroxy-3,3-dimethylbutanoic acid. The direct separation of enantiomers on a chiral stationary phase (CSP) is a common approach. However, an alternative and versatile strategy involves the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase and separation is achieved on a standard achiral column.

One effective CMPA method for the resolution of 2-hydroxy acid enantiomers employs a copper(II) complex of a chiral amino acid derivative. For instance, the enantiomers of 2-hydroxyglutarate have been successfully separated using a mobile phase containing copper(II) acetate (B1210297) and N,N-dimethyl-L-phenylalanine, with separation occurring on an achiral octadecylsilyl (ODS) column. researchgate.net This separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector in the mobile phase. These diastereomeric complexes exhibit different affinities for the stationary phase, leading to their separation. researchgate.net

Key parameters that are optimized to achieve baseline separation include the concentration of the chiral additives, the nature of the organic modifier in the mobile phase, and the column temperature. researchgate.net For the separation of 2-hydroxyglutarate enantiomers, a resolution of 1.93 was achieved within 15 minutes. researchgate.net

Table 1: HPLC Conditions for Enantioseparation of 2-Hydroxyglutarate using a Chiral Mobile Phase Additive

| Parameter | Condition |

|---|---|

| Column | ODS (achiral) |

| Mobile Phase | 1 mM Copper(II) acetate and 2 mM N,N-dimethyl-L-phenylalanine in 10% aqueous methanol |

| Separation Time | 15 minutes |

| Resolution (Rs) | 1.93 |

This data is based on a study of 2-hydroxyglutarate, a structurally related α-hydroxy acid, and illustrates a viable methodology for (R)-2-hydroxy-3,3-dimethylbutanoic acid.

Another approach in chiral HPLC involves the use of crown ether-based stationary phases. These CSPs are particularly effective for the separation of compounds containing primary amino groups, but their application can be extended to other classes of molecules. The chiral recognition mechanism is based on the formation of inclusion complexes between the analyte and the chiral crown ether. nih.gov

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography, particularly with chiral stationary phases (CSPs), is a powerful technique for the separation of volatile chiral compounds. For non-volatile analytes like (R)-2-hydroxy-3,3-dimethylbutanoic acid, derivatization is a necessary prerequisite to increase volatility and improve chromatographic performance.

A widely used method for the enantiomeric separation of α-hydroxy acids involves their conversion into diastereomeric esters. For example, racemic 2-hydroxy acids can be derivatized to form O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters. These diastereomers can then be separated on a standard achiral GC column. nih.gov An efficient method has been described for the simultaneous enantiomeric separation of 18 different racemic 2-hydroxy acids using this derivatization strategy, followed by separation on achiral dual-capillary columns (DB-5 and DB-17) of different polarities. nih.gov This approach yielded high resolution values (Rs ≥ 1.4) for the enantiomers of each acid. nih.gov

The use of CSPs is another prominent GC technique. Cyclodextrin-based CSPs are very common. These are produced by derivatizing native cyclodextrins and incorporating them into polysiloxane stationary phases. gcms.cz For instance, Chirasil-Val, a CSP based on L-valine, has been used for the separation of hydroxy acids. uni-muenchen.de The choice of the specific cyclodextrin (B1172386) derivative and the polysiloxane phase is critical for achieving optimal enantioselectivity.

To aid in the identification of enantiomers, retention indices (I) are calculated by comparing the retention time of the analyte to that of an n-alkane series. This allows for the creation of libraries of retention indices for different chiral compounds on various CSPs, facilitating compound identification and chiral discrimination. wisc.edu

Table 2: Example of GC Conditions for Enantioseparation of Derivatized 2-Hydroxy Acids

| Parameter | Condition |

|---|---|

| Derivatization | O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters |

| Columns | DB-5 and DB-17 (achiral) |

| Resolution (Rs) | ≥ 1.4 |

| Oven Program | 40°C (5 min), ramp 3°C/min to 200°C, ramp 25°C/min to 220°C (1 min) |

| Carrier Gas | Helium (1 mL/min) |

This data is based on a study of various 2-hydroxy acids and demonstrates a general methodology applicable to (R)-2-hydroxy-3,3-dimethylbutanoic acid after appropriate derivatization. nih.govwisc.edu

Capillary Electrophoresis for Enantioseparation

Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for chiral separations, offering high resolution, short analysis times, and low consumption of samples and reagents. nih.gov For the enantioseparation of (R)-2-hydroxy-3,3-dimethylbutanoic acid and other α-hydroxy acids, a chiral selector is added to the background electrolyte (BGE).

A successful method for the baseline separation of the enantiomers of five different α-hydroxy acids, including lactic acid and α-hydroxybutyric acid, utilizes vancomycin as a chiral selector. nih.gov The separation is based on the differential interaction of the enantiomers with the macrocyclic antibiotic, leading to different electrophoretic mobilities. This method was coupled with contactless conductivity detection, which is advantageous as vancomycin does not interfere with the detection, unlike with UV absorbance measurements. nih.gov

The optimization of CE methods involves adjusting the concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. For the separation of lactic acid enantiomers, linearity was achieved in the concentration range of 10-500 µmol/L, with limits of detection (LODs) of 2.8 and 2.4 µmol/L for the L- and D-enantiomers, respectively. nih.gov

Other chiral selectors used in CE for enantioseparations include cyclodextrins and their derivatives, chiral crown ethers, and chiral ionic liquids. mdpi.com The choice of selector depends on the specific structure and properties of the analyte.

Table 3: Capillary Electrophoresis Conditions for Enantioseparation of α-Hydroxy Acids

| Parameter | Condition |

|---|---|

| Chiral Selector | Vancomycin |

| Detection | Contactless Conductivity |

| Analyte Example | Lactic Acid |

| Linear Range | 10-500 µmol/L |

| LOD (L-lactic acid) | 2.8 µmol/L |

| LOD (D-lactic acid) | 2.4 µmol/L |

This data is based on a study of various α-hydroxy acids and provides a relevant framework for the analysis of (R)-2-hydroxy-3,3-dimethylbutanoic acid. nih.gov

Biochemical and Metabolic Interrogations of R 2 Hydroxy 3,3 Dimethylbutanoic Acid

Fundamental Role in Metabolic Pathways

The structural similarity of (R)-2-hydroxy-3,3-dimethylbutanoic acid to other biologically important α-hydroxy acids suggests its potential participation in key metabolic routes.

Involvement in Branched-Chain α-Hydroxy Acid Metabolism (e.g., analogy to 2-hydroxyisovaleric acid catabolism)

(R)-2-hydroxy-3,3-dimethylbutanoic acid is structurally analogous to 2-hydroxyisovaleric acid, a known metabolite of branched-chain amino acid (BCAA) catabolism. The catabolism of BCAAs such as valine, leucine, and isoleucine is a fundamental process in mammals, initiated primarily in skeletal muscle. nih.govmdpi.com This process involves a transamination step to form the corresponding branched-chain α-keto acids (BCKAs), followed by an irreversible oxidative decarboxylation. nih.govmdpi.com

Specifically, 2-hydroxyisovaleric acid is derived from the metabolism of valine and other BCAAs. Its presence has been noted in various physiological and pathological states, indicating its role as a metabolic byproduct. Given the structural resemblance, it is plausible that (R)-2-hydroxy-3,3-dimethylbutanoic acid could arise from a similar metabolic pathway, potentially from the catabolism of a yet-to-be-identified branched-chain amino acid or through the modification of other metabolites. The initial steps of BCAA catabolism are shared among the three common BCAAs, leading to the formation of their respective α-keto acids. nih.gov

Status as an Intermediary Metabolite in Microbial and Mammalian Biochemical Systems

In mammalian systems, the initial breakdown of BCAAs in skeletal muscle leads to the release of metabolites into the bloodstream, which can then be taken up and further processed by other tissues, such as the liver. mdpi.com This establishes a precedent for branched-chain α-hydroxy acids acting as intermediary metabolites, shuttling between different organs for complete catabolism.

In the microbial realm, certain bacteria have demonstrated the ability to convert amino acids into their corresponding 2-hydroxy acids. For instance, Clostridium butyricum can transform various L-2-amino acids into 2-hydroxy acids. nih.gov This bioconversion is not always stereoselective, as D-2-amino acids can also serve as substrates. nih.gov Such microbial transformations highlight a potential route for the formation of (R)-2-hydroxy-3,3-dimethylbutanoic acid in microbial environments, where it could function as an intermediate in fermentation or other metabolic processes.

Enzymatic Interactions and Stereochemical Specificity Studies

The chirality of (R)-2-hydroxy-3,3-dimethylbutanoic acid is a critical determinant of its interaction with enzymes, which are themselves chiral macromolecules.

Influence of (R)-Stereochemistry on Enzyme Binding and Catalysis (e.g., interactions with pantothenate synthetase)

The (R)-configuration at the α-carbon of (R)-2-hydroxy-3,3-dimethylbutanoic acid is crucial for its specific binding to enzymes. A prime example for comparison is pantothenate synthetase, an essential enzyme in the biosynthesis of pantothenate (vitamin B5). nih.govproteopedia.org This enzyme catalyzes the ATP-dependent condensation of (R)-pantoic acid and β-alanine. nih.govproteopedia.orgresearchgate.net

The active site of pantothenate synthetase is specifically configured to recognize the (R)-enantiomer of pantoic acid. nih.govnih.gov Structural studies of pantothenate synthetase from Mycobacterium tuberculosis have revealed a flexible active site that becomes ordered upon binding of the pantoyl adenylate intermediate, protecting it from hydrolysis. nih.govnih.gov The binding of β-alanine is contingent on the prior formation of this intermediate within the active site. nih.govnih.gov Given that (R)-2-hydroxy-3,3-dimethylbutanoic acid shares the (R)-α-hydroxy acid motif with (R)-pantoic acid, it is conceivable that it could act as a substrate analog or inhibitor for pantothenate synthetase, with its (R)-stereochemistry being a key factor for any potential interaction. The enzyme's broad substrate scope for the amine component has been demonstrated, but its specificity for the α-hydroxy acid component is more stringent, underscoring the importance of the (R)-configuration. rug.nl

Role as a Substrate or Product in Specific Enzyme-Catalyzed Biotransformations

Research has shown that (R)-2-hydroxy-3,3-dimethylbutanoic acid can be a product of specific enzymatic reactions. For example, it can be synthesized with high enantiomeric excess from its corresponding α-keto acid using a ketoreductase. This highlights its role as a product in a stereoselective biotransformation. The hydroxyl group of the molecule allows it to participate in various biochemical reactions, potentially acting as a substrate for other enzymes that could lead to the formation of different metabolites.

Biosynthetic Origins and Incorporation into Natural Products

The precise biosynthetic pathway leading to (R)-2-hydroxy-3,3-dimethylbutanoic acid in nature remains to be fully elucidated. However, based on its structure, it is likely derived from the metabolism of branched-chain amino acids or other branched-chain precursors. While it is categorized as a natural product, specific natural products that incorporate the (R)-2-hydroxy-3,3-dimethylbutanoic acid moiety have not been extensively documented in the available literature. endotherm-lsm.com Further research into the metabolomes of various organisms may reveal its biosynthetic origins and its potential role as a building block in the synthesis of more complex natural products.

Compound Information

| Compound Name | Synonyms | Molecular Formula |

| (R)-2-hydroxy-3,3-dimethylbutanoic acid | (R)-3,3-Dimethyl-2-hydroxybutyric acid | C₆H₁₂O₃ |

| 2-hydroxyisovaleric acid | 2-Hydroxy-3-methylbutanoic acid | C₅H₁₀O₃ |

| Pantoic acid | (R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid | C₆H₁₂O₄ |

| Pantothenic acid | Vitamin B5 | C₉H₁₇NO₅ |

| Valine | (S)-2-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ |

| Leucine | (S)-2-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ |

| Isoleucine | (2S,3S)-2-Amino-3-methylpentanoic acid | C₆H₁₃NO₂ |

| β-alanine | 3-Aminopropanoic acid | C₃H₇NO₂ |

| Pantoyl adenylate | - | C₁₆H₂₄N₅O₈P |

Participation in Secondary Metabolite Biosynthesis (e.g., as a component of cyclic polyketide-peptide hybrids like Janadolide, or kutznerides)

(R)-2-hydroxy-3,3-dimethylbutanoic acid and its stereoisomers are recognized as constituent parts of complex secondary metabolites, particularly within the family of non-ribosomally synthesized peptides and polyketide-peptide hybrids. These natural products are assembled by large, multi-domain enzymatic complexes known as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). The incorporation of α-hydroxy acids, such as 2-hydroxy-3,3-dimethylbutanoic acid, introduces structural diversity and can be crucial for the biological activity of the final molecule.

Kutznerides: Antifungal and Antimicrobial Hexadepsipeptides

Kutznerides are a family of antifungal and antimicrobial cyclic hexadepsipeptides isolated from the soil actinomycete Kutzneria sp. 744. nih.gov These complex molecules are composed of five unusual non-proteinogenic amino acids and one α-hydroxy acid. nih.govnih.gov Structural analysis of various kutznerides has revealed that the incorporated hydroxy acid is the (S)-enantiomer, specifically (S)-2-hydroxy-3,3-dimethylbutyric acid or (S)-2-hydroxy-3-methylbutyric acid. nih.govnih.gov

The biosynthesis of kutznerides is orchestrated by a multi-enzyme NRPS assembly line encoded by a dedicated gene cluster. nih.govnih.gov The assembly process is initiated by the adenylation (A) domain of the NRPS protein KtzG, which selects and activates a keto acid precursor. nih.gov Research suggests that for the incorporation of (S)-2-hydroxy-3,3-dimethylbutyric acid, the precursor is 2-keto-isovaleric acid. nih.gov It is postulated that this precursor undergoes Cβ-methylation, catalyzed by a methyltransferase, to form the characteristic tert-butyl group before being reduced to the final α-hydroxy acid by a ketoreductase (KR) domain within the NRPS module. nih.gov This hydroxy acid is then integrated into the growing peptide chain.

Table 1: Kutzneride Details

| Feature | Description |

|---|---|

| Compound Class | Cyclic Hexadepsipeptide |

| Producing Organism | Kutzneria sp. 744 |

| Incorporated Hydroxy Acid | (S)-2-hydroxy-3,3-dimethylbutyric acid or (S)-2-hydroxy-3-methylbutyric acid nih.govnih.gov |

| Biosynthetic Machinery | Non-Ribosomal Peptide Synthetase (NRPS) nih.govnih.gov |

| Precursor Molecule | 2-keto-isovaleric acid (postulated) nih.gov |

Janadolide: A Potent Antitrypanosomal Agent

Janadolide is a 23-membered macrocyclic depsipeptide with a rare polyketide-peptide hybrid structure. nih.gov Isolated from the marine cyanobacterium Okeania sp., it exhibits potent activity against the parasite Trypanosoma brucei. nih.gov A key structural feature of janadolide is the presence of a tert-butyl group, a moiety that is relatively uncommon in natural products. nih.govnih.govrsc.org The synthesis of a janadolide analogue lacking this tert-butyl group demonstrated that this chemical feature is essential for its potent antitrypanosomal bioactivity. nih.gov

While the direct incorporation of (R)-2-hydroxy-3,3-dimethylbutanoic acid into janadolide has not been definitively established, the presence of the tert-butyl group within its polyketide-derived portion is significant. The biosynthesis of such moieties is of great interest. In other complex natural products, such as apratoxin A, the formation of a tert-butyl group has been shown to be generated by a specialized PKS loading module. In the case of apratoxin A, two methyltransferase domains catalyze the double methylation of a precursor to form a pivaloyl group tethered to an acyl carrier protein (ACP). nih.gov This provides a mechanistic precedent for how the tert-butyl functionality in janadolide might be biosynthesized, although the specific gene cluster for janadolide biosynthesis has not yet been fully characterized. nih.govmdpi.com

Table 2: Janadolide Details

| Feature | Description |

|---|---|

| Compound Class | Polyketide-Peptide Hybrid; Macrocyclic Depsipeptide |

| Producing Organism | Okeania sp. (marine cyanobacterium) nih.gov |

| Key Structural Moiety | tert-butyl group nih.gov |

| Biological Activity | Potent Antitrypanosomal nih.gov |

| Biosynthetic Machinery | Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) hybrid (presumed) nih.gov |

Applications of R 2 Hydroxy 3,3 Dimethylbutanoic Acid in Advanced Organic Synthesis

Chiral Building Block in the Construction of Complex Molecular Architectures

The inherent chirality of (R)-2-hydroxy-3,3-dimethylbutanoic acid makes it an attractive starting material for asymmetric synthesis, allowing for the transfer of its stereochemical information to more complex molecular frameworks.

Synthesis of Stereochemically Defined Chemical Intermediates

(R)-2-hydroxy-3,3-dimethylbutanoic acid serves as a crucial starting material for the synthesis of various stereochemically defined chemical intermediates. A notable example is its use in the preparation of key fragments for the synthesis of renin inhibitors. For instance, it is a precursor to the synthesis of the renin inhibitor Remikiren. The synthesis involves the transformation of the hydroxyl and carboxylic acid functionalities into other desired groups while retaining the critical (R)-stereochemistry at the C2 position.

Strategic Incorporation into Total Synthesis of Natural Products

While the direct incorporation of (R)-2-hydroxy-3,3-dimethylbutanoic acid into the total synthesis of complex natural products is not extensively documented in readily available literature, the principle of using chiral α-hydroxy acids as foundational units is a well-established strategy in natural product synthesis. These "chiral pool" approaches leverage the stereochemical information embedded in readily available small molecules to construct intricate and stereochemically rich natural product scaffolds. For example, the total synthesis of the macrolide antibiotic Brefeldin A has been accomplished through various routes, some of which utilize chiral building blocks to establish the necessary stereocenters. nih.govresearchgate.netorganic-chemistry.orgnih.govwikipedia.org Although a direct synthesis starting from (R)-2-hydroxy-3,3-dimethylbutanoic acid is not explicitly detailed, its structural motif is representative of the types of chiral fragments employed in such complex syntheses.

Precursor in the Synthesis of Biologically Relevant Small Molecules

A significant application of (R)-2-hydroxy-3,3-dimethylbutanoic acid is as a precursor in the chemical synthesis of biologically active small molecules, most notably thrombin and renin inhibitors. nih.gov Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a critical therapeutic strategy for treating and preventing thrombotic disorders.

The synthesis of potent thrombin inhibitors often involves the incorporation of a chiral fragment that can effectively interact with the enzyme's active site. (R)-2-hydroxy-3,3-dimethylbutanoic acid provides the necessary stereochemical and structural features for such interactions. The synthetic route to these inhibitors typically begins with the protection of the hydroxyl and/or carboxylic acid groups of the starting material, followed by a series of chemical transformations to build the rest of the inhibitor molecule. The (R)-configuration of the chiral center is often crucial for the biological activity of the final compound.

Chemical Transformations and Derivatization Studies

The synthetic versatility of (R)-2-hydroxy-3,3-dimethylbutanoic acid is further highlighted by the array of chemical transformations that its hydroxyl and carboxylic acid groups can undergo. These modifications are essential for its incorporation into larger molecules and for the development of derivatives with specific properties.

Selective Functional Group Interconversions (e.g., oxidation, reduction, substitution of hydroxyl and carboxylic acid groups)

The functional groups of (R)-2-hydroxy-3,3-dimethylbutanoic acid can be selectively modified to yield a variety of useful intermediates.

Oxidation: The secondary hydroxyl group can be oxidized to the corresponding ketone, (R)-2-oxo-3,3-dimethylbutanoic acid. This transformation can be achieved using various oxidizing agents. A patented method describes the use of ruthenium dioxide hydrate (B1144303) as a catalyst in the presence of an oxidizing agent like sodium hypochlorite (B82951) under alkaline conditions to achieve this oxidation with high yield and purity. google.com This keto acid is a valuable intermediate for the synthesis of other compounds, such as certain herbicides.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, affording (R)-2,2-dimethyl-1,3-propanediol. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes. acs.orgorganic-chemistry.org Standard reagents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids. acs.org This transformation converts the starting α-hydroxy acid into a chiral diol, another versatile building block in organic synthesis.

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups at the C2 position with inversion of stereochemistry, leading to the synthesis of various (S)-configured derivatives.

Amide and Ester Formation for Synthetic and Analytical Applications

The carboxylic acid functionality of (R)-2-hydroxy-3,3-dimethylbutanoic acid readily undergoes esterification and amidation reactions, which are fundamental transformations for both synthetic and analytical purposes.

Esterification: The formation of esters, such as methyl (R)-2-hydroxy-3,3-dimethylbutanoate, is a common derivatization. myskinrecipes.comnih.gov This can be accomplished through standard methods like Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt. These ester derivatives can be useful for purification, characterization, or as intermediates in further synthetic steps. For instance, esterification can protect the carboxylic acid group while other transformations are carried out on the hydroxyl group.

Amidation: The carboxylic acid can be coupled with amines to form amides. The synthesis of (R)-2-hydroxy-3,3-dimethylbutanamide and its N-substituted derivatives can be achieved using various peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govscispace.comorgsyn.org These amide derivatives are important in their own right, as the amide bond is a key structural feature in many biologically active molecules, including peptides and pharmaceuticals. The synthesis of such amides from (R)-2-hydroxy-3,3-dimethylbutanoic acid allows for the incorporation of its chiral fragment into peptide-like structures or other complex molecules. nih.gov

Role in Industrial Chemical Synthesis

(R)-2-hydroxy-3,3-dimethylbutanoic acid is a significant chiral building block in the chemical industry, valued for its specific stereochemistry and functional groups. Its applications range from the production of specialized intermediates for agriculture to its use as a chiral precursor in the synthesis of complex molecules for advanced materials and fine chemicals.

Intermediate in the Production of Specialized Industrial Chemicals (e.g., 3,3-dimethyl-2-oxobutyric acid for agrochemical intermediates)

A primary industrial application of (R)-2-hydroxy-3,3-dimethylbutanoic acid is its role as a direct precursor to 3,3-dimethyl-2-oxobutyric acid. google.com This conversion is a critical step, as 3,3-dimethyl-2-oxobutyric acid is an important intermediate used in the synthesis of various agrochemicals. guidechem.com For instance, it is a key component in the manufacturing pathway of selective herbicides like Metribuzin.

The transformation from the hydroxy acid to the keto acid is typically achieved through catalytic oxidation. One documented industrial process involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using oxygen or oxygen-containing gases. google.com This reaction is carried out in a basic aqueous medium and is facilitated by a catalyst system comprising palladium and a bismuth compound. google.com The concentration of the starting material, 3,3-dimethyl-2-hydroxybutyric acid, and its products in the reaction solution is generally maintained between 5 and 30% by weight. google.com This method represents an efficient pathway to produce 3,3-dimethyl-2-oxobutyric acid, which is then utilized in subsequent stages of agrochemical production. google.comguidechem.com

Industrial Conversion of (R)-2-hydroxy-3,3-dimethylbutanoic acid

| Starting Material | Product | Reaction Type | Key Reagents & Catalysts | Industrial Application of Product |

|---|---|---|---|---|

| (R)-2-hydroxy-3,3-dimethylbutanoic acid | 3,3-dimethyl-2-oxobutyric acid | Catalytic Oxidation | Oxygen (O2), Palladium (Pd) catalyst, Bismuth (Bi) compounds, Base | Intermediate for Agrochemicals (e.g., herbicides) google.com |

Contribution to Chiral Synthesis for Advanced Materials and Fine Chemicals

The defined stereochemistry of (R)-2-hydroxy-3,3-dimethylbutanoic acid makes it a valuable asset in the field of chiral synthesis. Chiral molecules are fundamental to life processes, and the ability to synthesize single enantiomers of biologically active compounds is crucial for the pharmaceutical and advanced materials industries. (R)-2-hydroxy-3,3-dimethylbutanoic acid serves as a chiral pool starting material, where its existing stereocenter is incorporated into a larger, more complex target molecule, ensuring the final product has the desired three-dimensional structure.

In the realm of fine chemicals, particularly for pharmaceuticals, this compound is utilized as a precursor for potent and selective therapeutic agents. Research has shown that (R)-2-hydroxy-3,3-dimethylbutanoic acid is a precursor for the synthesis of thrombin inhibitors, which are a class of anticoagulant drugs. The specific 'R' configuration is critical for the molecule's ability to bind effectively to its biological target. This is highlighted by the fact that its enantiomer, (S)-2-hydroxy-3,3-dimethylbutanoic acid, is used in the synthesis of different bioactive molecules, such as endothelin receptor antagonists. This demonstrates the compound's crucial role in creating stereochemically pure active pharmaceutical ingredients where biological specificity is paramount.

Applications in Chiral Synthesis

| Chiral Precursor | Field | Example Application | Significance of Chirality |

|---|---|---|---|

| (R)-2-hydroxy-3,3-dimethylbutanoic acid | Fine Chemicals (Pharmaceuticals) | Precursor for Thrombin Inhibitors | The (R)-configuration is essential for specific receptor binding and therapeutic activity. |

| (S)-2-hydroxy-3,3-dimethylbutanoic acid | Fine Chemicals (Pharmaceuticals) | Used in the synthesis of Endothelin Receptor Antagonists | The opposite (S)-configuration targets a different biological receptor, highlighting stereochemical importance. |

Emerging Research Avenues and Methodological Advancements Pertaining to R 2 Hydroxy 3,3 Dimethylbutanoic Acid

Development of Novel Stereoselective Catalytic Systems for its Synthesis

The creation of the specific (R)-enantiomer of 2-hydroxy-3,3-dimethylbutanoic acid demands high stereoselectivity, a challenge addressed by novel catalytic systems. Research in this area moves beyond traditional methods to explore more efficient and selective chemical catalysis.

One promising strategy involves the regio- and stereoselective C(sp³)–H lactonization of carboxylic acids. For instance, manganese (Mn) complexes have been investigated as catalysts for the lactonization of 2,2-dimethylbutyric acid, a direct precursor. acs.org This approach activates a primary C-H bond to form the corresponding γ-lactone. acs.org While this method produces a lactone rather than the free acid, the lactone is a direct precursor that can be hydrolyzed to the desired α-hydroxy acid. The development of chiral Mn complexes aims to control the stereochemistry of this transformation, offering a direct, atom-economical route to the chiral product. acs.org Studies have shown that the choice of ligand and reaction temperature can influence both the yield and the enantiomeric excess of the resulting lactone. acs.org

Another established approach for achieving stereoselectivity is the use of chiral auxiliaries. Natural compounds like (−)-(1R,2S,5R)-menthol can be used to create chiral esters from α-keto acids. biosynth.com The chiral auxiliary guides the subsequent addition of a nucleophile, such as from an organozinc reagent, to one face of the carbonyl group, leading to a high diastereomeric excess. After the reaction, the auxiliary can be hydrolyzed and removed, yielding the enantiomerically enriched hydroxy acid. biosynth.com While effective, this method is stoichiometric rather than catalytic and requires additional protection and deprotection steps.

Current research focuses on developing truly catalytic systems that can achieve high enantioselectivity without the need for stoichiometric chiral auxiliaries. This includes the design of novel transition metal catalysts with sophisticated chiral ligands that can directly facilitate the asymmetric reduction of the corresponding α-keto acid, 2-oxo-3,3-dimethylbutanoic acid. rsc.org

Advanced Biocatalyst Discovery and Engineering for Enhanced Production

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure compounds. The production of (R)-2-hydroxy-3,3-dimethylbutanoic acid is a prime example where enzymes, particularly ketoreductases (KREDs), have demonstrated exceptional utility. nih.govnih.gov

Ketoreductases are enzymes that catalyze the stereoselective reduction of a ketone to a chiral alcohol, making them ideal for converting 2-oxo-3,3-dimethylbutanoic acid into its (R)-hydroxy counterpart. nih.govacs.org Screening of enzyme libraries has identified specific KREDs, such as KRED1001, that can produce (R)-2-hydroxy-3,3-dimethylbutanoic acid with excellent enantiomeric excess (>99.5% e.e.) and high yield. chemrxiv.org The enzymatic process often involves a cofactor regeneration system, such as using glucose dehydrogenase, to recycle the expensive NADPH cofactor, making the process more economically viable. nih.gov

Beyond discovering existing enzymes, advanced protein engineering techniques are being applied to enhance biocatalyst performance. Directed evolution and rational design are used to create mutant enzymes with improved properties, such as higher activity, better stability under industrial conditions, or even inverted stereoselectivity. nih.govnih.gov For example, if a readily available KRED produces the undesired (S)-enantiomer, computational design and site-directed mutagenesis can be employed to alter the amino acid residues in the enzyme's active site, thereby changing the substrate binding orientation and reversing the stereochemical outcome. nih.gov

The table below summarizes examples of biocatalytic systems used for the synthesis of chiral hydroxy acids.

| Enzyme Type | Substrate | Product | Key Features |

| Ketoreductase (KRED1001) | 2-oxo-3,3-dimethylbutanoic acid ester | (R)-ethyl-2-hydroxy-3,3-dimethylbutanoate | >99.5% e.e., cofactor regeneration system used. nih.govchemrxiv.org |

| D-Lactate Dehydrogenase (D-LDH) | 3-(4-Fluorophenyl)-2-oxopropanoic acid | (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid | Used in a continuous membrane reactor for multi-kilogram scale production. nih.gov |

| Stereocomplementary Ketoreductases | Various 2-oxoacids | Chiral 2-hydroxy-4-butyrolactones | Stereodivergent synthesis providing access to different stereoisomers. acs.org |

Integration with Continuous Flow Chemistry and Microreactor Technology for Efficient Production

To translate the synthesis of (R)-2-hydroxy-3,3-dimethylbutanoic acid from the laboratory to an industrial scale, modern process technologies are being explored. Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, better process control, and higher productivity. nih.govmdpi.com

In a continuous flow system, reactants are pumped through a network of tubes and reactors where the chemical transformation occurs. pku.edu.cn This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov The high surface-area-to-volume ratio in microreactors enables superior heat and mass transfer, which can significantly accelerate reaction rates and improve selectivity, often leading to higher yields and purer products. acs.org

For the production of chiral compounds like (R)-2-hydroxy-3,3-dimethylbutanoic acid, flow systems can be designed to integrate multiple steps, including the reaction, work-up, and purification, into a single, streamlined process. mdpi.com For instance, a flow system could incorporate a packed-bed reactor containing an immobilized biocatalyst (like a KRED) or a heterogeneous chemical catalyst. mdpi.comacs.org The product stream exiting the reactor could then pass through in-line purification units, such as liquid-liquid separators or scavenger columns, to remove byproducts and unreacted starting materials. nih.govmdpi.com Such "telescoped" systems minimize manual handling and reduce waste, aligning with the principles of green chemistry. mdpi.com While a dedicated continuous flow process for (R)-2-hydroxy-3,3-dimethylbutanoic acid has not been extensively detailed in the literature, the successful application of this technology to synthesize other chiral APIs and intermediates, such as Rolipram and Baclofen precursors, demonstrates its immense potential. mdpi.comacs.org

Computational Chemistry and Molecular Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding and optimizing the synthesis of chiral molecules. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomic-level insights into reaction mechanisms, which are often difficult to obtain through experimental means alone. scispace.comresearchgate.net

For the biocatalytic synthesis of (R)-2-hydroxy-3,3-dimethylbutanoic acid, molecular modeling is crucial for understanding how ketoreductases achieve their high stereoselectivity. chemrxiv.orgnih.gov MD simulations can model the dynamic interactions between the substrate (2-oxo-3,3-dimethylbutanoic acid) and the enzyme's active site. acs.orgnih.gov These simulations help identify the key amino acid residues that control how the substrate binds, revealing that a "closed" conformation of a flexible substrate-binding loop is often responsible for locking the substrate into a specific orientation for reduction. nih.govnih.gov By calculating the energy barriers for the formation of the (R) versus the (S) product (the transition states), researchers can predict the stereochemical outcome. nih.gov This knowledge is then used in rational enzyme design to predict mutations that could enhance or even invert the enantioselectivity. nih.gov

In the realm of chemical catalysis, computational studies are used to elucidate the mechanisms of C-H activation and asymmetric hydrogenation. rsc.orgresearchgate.net DFT calculations can map out the entire catalytic cycle, identifying the rate-determining step and the transition state structures that control selectivity. scispace.commdpi.com For example, in carboxylate-assisted C-H activation, computational models help to understand the role of the ligand and the metal center in the bond-breaking and bond-forming steps. scispace.com This theoretical guidance accelerates the discovery and optimization of new catalytic systems, reducing the need for extensive experimental screening. whiterose.ac.uk

Exploration of New Biochemical Pathways and Uncharacterized Enzymatic Functions Relevant to its Metabolism or Biosynthesis

While (R)-2-hydroxy-3,3-dimethylbutanoic acid is primarily known as a synthetic building block, understanding its potential role in biology can open new avenues for its production and application. Research into the metabolism of structurally similar α-hydroxy acids provides clues to potential biochemical pathways.

Metabolites such as 2-hydroxybutanoic acid and 2-hydroxy-3-methylbutyric acid (2-hydroxyisovaleric acid) are known to be produced in humans. Their presence is often linked to the catabolism of amino acids like threonine, valine, and leucine, or to states of metabolic stress where pathways like ketogenesis are active. These pathways typically involve the reduction of an α-keto acid precursor, a reaction analogous to the enzymatic synthesis of (R)-2-hydroxy-3,3-dimethylbutanoic acid.

The discovery of novel metabolic functions for other hydroxy acids, such as the production of 2,3-dihydroxybutanoic acid by mutant IDH1/2 enzymes in certain cancers, suggests that our understanding of hydroxy acid biochemistry is incomplete. mdpi.com It is plausible that uncharacterized enzymes and biochemical pathways exist that can synthesize or metabolize (R)-2-hydroxy-3,3-dimethylbutanoic acid or its precursors. Exploring microbial or plant metabolomes could lead to the discovery of novel enzymes with unique specificities for branched-chain α-keto acids. Such a discovery would not only provide new biocatalysts for synthesis but could also reveal previously unknown biological roles for this compound, potentially expanding its applications. The overarching goal is to explore beyond the established synthetic routes and investigate the largely uncharted territory of its natural biosynthesis and metabolic fate.

Innovations in High-Throughput Stereochemical Analysis and Screening Methodologies

The development of efficient synthetic methods for (R)-2-hydroxy-3,3-dimethylbutanoic acid relies heavily on rapid and accurate analytical techniques to determine the enantiomeric excess (e.e.) and yield of the product. Innovations in high-throughput analysis are therefore critical for screening large libraries of catalysts or engineered enzymes.

Traditional chiral chromatography, while reliable, can be time-consuming (5-20 minutes per sample), creating a bottleneck in research. acs.org To address this, ultrafast chromatographic methods using both supercritical fluid chromatography (SFC) and reversed-phase liquid chromatography (RP-LC) have been developed, enabling enantioseparations in under a minute. acs.org These methods, often coupled with tandem mass spectrometry (LC-MS/MS), provide high sensitivity and reproducibility for the analysis of chiral acids without requiring complex derivatization steps. nih.gov

For even faster screening, non-chromatographic techniques are emerging. One such method is a fluorescence-based assay where the chiral analyte participates in the self-assembly of diastereomeric complexes that have distinct fluorescence intensities or wavelengths. rsc.org This allows for the rapid determination of e.e. in a 384-well plate format, with analysis taking only a few hours for hundreds of samples. rsc.org Another cutting-edge approach employs ¹⁹F NMR for high-throughput screening. scispace.com By using a fluorinated chiral derivatizing agent or a fluorinated substrate, this method allows for the simultaneous determination of yield and enantioselectivity with an analysis time that is over 10 times faster than traditional chromatography, enabling the screening of approximately 1,000 samples per day. scispace.com

The table below highlights key features of innovative analytical methodologies.

| Methodology | Principle | Throughput | Key Advantages |